4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S2/c1-2-24-15-5-7-16(8-6-15)26(21,22)19-14-17(18-4-3-13-25-18)20-9-11-23-12-10-20/h3-8,13,17,19H,2,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUDBKXNVDASDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Morpholine-Containing Sulfonamides and Thiopyrimidines
Compounds such as 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines (e.g., 6c–f in –4) share the morpholinylethyl group but replace the sulfonamide with a thiopyrimidine scaffold. These analogs demonstrated moderate to strong antibacterial activity (e.g., against Staphylococcus aureus) and antifungal effects (e.g., against Candida albicans), suggesting that the morpholine group contributes to microbial membrane penetration .
Thiophene-Containing Sulfonamides
Compounds like (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (f) incorporate thiophene moieties but lack the sulfonamide group. The thiophene ring in the target compound could enhance π-π stacking interactions, while the sulfonamide may improve solubility compared to purely hydrophobic analogs .
Triazole and Thione Derivatives
Sulfonamide-triazole hybrids (e.g., 7–9 in ) exhibit tautomerism between thiol and thione forms, confirmed by IR spectroscopy (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹).
Substitution Effects on Bioactivity
- Morpholine vs. Piperidine/Pyrrolidine : Replacing morpholine with piperidine (e.g., 6a,b in ) reduced antifungal activity, highlighting morpholine’s role in target engagement. The target compound’s morpholine group may similarly enhance interactions with basic residues in enzymes .
- Ethoxy vs. Halogen Substituents: In , halogenated analogs (e.g., 7–9, X = Cl, Br) showed altered electronic profiles but comparable bioactivity to non-halogenated derivatives. The ethoxy group in the target compound may balance hydrophobicity and metabolic stability .
Physicochemical and Spectroscopic Properties
- Lipophilicity: The ethoxy group and morpholine-thiophene chain likely increase logP compared to simpler sulfonamides (e.g., 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide in ), affecting membrane permeability .
- IR/NMR Profiles : The target compound’s sulfonamide group would show νS=O stretches near 1350–1150 cm⁻¹, while the morpholine C-O-C vibration appears at ~1100 cm⁻¹. These features distinguish it from thiouracil derivatives (e.g., 4a,b in ), which exhibit νC=S at 1243–1258 cm⁻¹ .
Table 1: Key Structural and Functional Comparisons
Table 2: Spectroscopic Signatures
Q & A
Basic: What synthetic routes are optimal for preparing 4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide, and how can reaction yields be maximized?
Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated method involves reacting a morpholine- and thiophene-containing precursor with 4-ethoxybenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) under reflux. Catalytic bases like triethylamine or NaHCO₃ are critical for deprotonating intermediates and driving the reaction to completion. Evidence from analogous sulfonamide syntheses suggests yields improve with strict anhydrous conditions and slow addition of sulfonyl chloride to minimize side reactions . Post-synthesis purification via recrystallization (using ethyl acetate/hexane) or column chromatography (silica gel, CH₂Cl₂/MeOH) is recommended.
Advanced: How do discrepancies in crystallographic data (e.g., dihedral angles or hydrogen bonding) impact the interpretation of this compound’s bioactivity?
Answer:
Crystallographic analysis reveals that the morpholine and thiophene rings adopt non-planar conformations (e.g., dihedral angles of ~35–75° between benzimidazole and morpholine rings in analogous structures) . Discrepancies in these angles across studies may indicate conformational flexibility, which could affect ligand-receptor binding. For example, variations in hydrogen-bonding networks (e.g., C–H···F or C–H···O interactions) might alter solubility or membrane permeability. Researchers should cross-validate crystallographic data with computational models (DFT or MD simulations) to assess whether observed conformations are energetically favorable in biological environments .
Basic: What spectroscopic techniques are most reliable for characterizing this compound’s purity and structural integrity?
Answer:
- NMR (¹H/¹³C): Key signals include the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.1 ppm for OCH₂), morpholine protons (δ ~2.4–3.7 ppm), and thiophene aromatic protons (δ ~6.8–7.5 ppm).
- FTIR: Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and morpholine C–N–C vibrations (~1100 cm⁻¹).
- LC-MS: Use high-resolution ESI-MS to verify the molecular ion ([M+H]⁺) and rule out sulfonamide hydrolysis byproducts. Purity should be ≥95% by HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values) across cell-based assays?
Answer:
Inconsistencies may arise from assay conditions (e.g., cell line variability, serum concentration) or compound stability. For example, the morpholine ring’s susceptibility to oxidation under high O₂ tension could reduce potency in certain media. Mitigation strategies include:
- Standardizing assay protocols (e.g., serum-free media, controlled O₂ levels).
- Validating compound stability via LC-MS before/during assays.
- Using orthogonal assays (e.g., SPR for binding affinity vs. cell viability) to confirm target engagement .
Basic: What computational tools are recommended for predicting this compound’s physicochemical properties?
Answer:
- Lipophilicity (LogP): Use MarvinSketch or ACD/Labs to estimate LogP (~3.5–4.2 for similar sulfonamides).
- pKa: The sulfonamide group typically has a pKa ~9–10, while the morpholine N is weakly basic (pKa ~7–8). Tools like MoKa or Epik can model ionization states.
- Solubility: QSPR models in ADMET Predictor or SwissADME account for the ethoxy group’s hydrophobicity and morpholine’s H-bonding capacity .
Advanced: What strategies optimize the compound’s solubility without compromising its activity in in vitro assays?
Answer:
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility.
- Salt formation: Convert the sulfonamide to a sodium salt (via NaOH titration) for improved solubility in PBS.
- Prodrugs: Introduce a hydrolyzable ester at the ethoxy group to increase bioavailability, as seen in related sulfonamide prodrugs .
Basic: How do structural analogs of this compound inform SAR studies for target selectivity?
Answer:
Analog studies (e.g., replacing thiophene with pyridine or varying morpholine substituents) highlight critical SAR features:
- The thiophene ring enhances π-π stacking with hydrophobic binding pockets.
- The ethoxy group’s position on the benzene ring affects steric hindrance in enzyme active sites.
- Morpholine’s chair conformation is essential for H-bond donor/acceptor interactions with targets like kinases or GPCRs .
Advanced: What crystallographic software (e.g., SHELX suite) is suitable for refining this compound’s X-ray diffraction data?
Answer:
SHELXL is widely used for small-molecule refinement. Key steps include:
- Data scaling: Use SAINT or APEX3 to correct for absorption and Lorentz-polarization effects.
- Hydrogen placement: Apply riding models for non-polar H atoms (C–H = 0.95–0.99 Å) and refine polar H atoms (e.g., N–H) with restraints.
- Validation: Check R-factors (target ≤5%) and residual density maps using PLATON .
Basic: What stability challenges arise during long-term storage of this compound, and how are they addressed?
Answer:
- Hydrolysis: Sulfonamide bonds may degrade in humid conditions. Store desiccated at −20°C under argon.
- Oxidation: Morpholine and thiophene moieties are prone to oxidation. Add antioxidants (e.g., BHT) to stock solutions.
- Light sensitivity: Use amber vials to prevent photodegradation of the ethoxybenzene group .
Advanced: How can researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?
Answer:
- Dosing: Administer via IV or oral gavage in rodent models, using LC-MS/MS to measure plasma/tissue concentrations.
- Metabolite ID: Use HR-MS/MS to detect phase I/II metabolites (e.g., sulfonamide cleavage or morpholine oxidation).
- Toxicity endpoints: Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) in acute/chronic studies, as sulfonamides are known nephrotoxicants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
